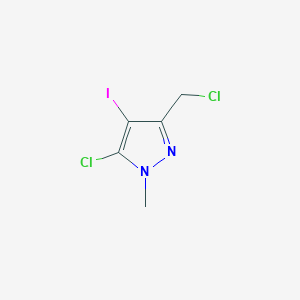

5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole” is a pyrazole derivative. Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two nitrogen atoms. They are known for their various biological activities and are used in the development of pharmaceuticals and agrochemicals .

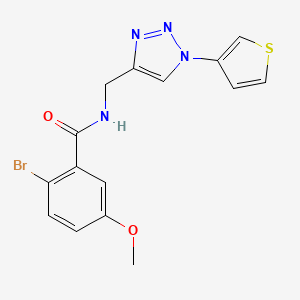

Molecular Structure Analysis

The molecular structure of “5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole” would consist of a pyrazole ring substituted with a chloromethyl group, an iodine atom, a chlorine atom, and a methyl group at different positions .Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions . The presence of halogens (chlorine and iodine) in the compound may make it more reactive.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole” would depend on its specific structure. Pyrazoles are generally stable compounds. The presence of halogens might increase its reactivity .Aplicaciones Científicas De Investigación

Photoisomerization Studies

5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole: has been investigated for its photoisomerization behavior. Researchers have employed matrix isolation techniques, where the compound is trapped in low-temperature argon matrices, and UV radiation is used to induce phototransformations. Key findings include:

- New Conformer : Upon irradiation with UV light at a wavelength of 330 nm, a new conformer without an intramolecular hydrogen bond was generated. The reverse reaction occurred at 415 nm .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2IN2/c1-10-5(7)4(8)3(2-6)9-10/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVXBTRZPACCBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)CCl)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Tert-butyl-2-(7,8-dimethyl-4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2361616.png)

![8-[3-(4-fluorophenoxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2361617.png)

![Acetic acid, 2-[[5-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B2361618.png)

![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2361626.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2361627.png)

![Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline](/img/structure/B2361630.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2361631.png)

![Ethyl 9-chloro-2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2361632.png)

![Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2361634.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2361638.png)